n-Allylbenzenesulfonamide

Description

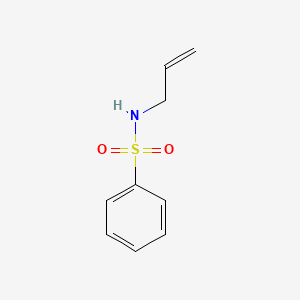

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h2-7,10H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSDMZUIKMAAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292783 | |

| Record name | n-allylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50487-70-2 | |

| Record name | NSC85509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-allylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Allylbenzenesulfonamide and Its Derivatives

Established Synthetic Routes to N-Allylbenzenesulfonamide

The traditional synthesis of this compound relies on well-established and robust chemical reactions that have been refined over many years. These methods are characterized by their reliability and are broadly categorized into direct sulfonylation of allylamine (B125299) and alkylation of a pre-formed sulfonamide.

Conventional Amidation and Sulfonylation Protocols

The most direct and common method for the synthesis of this compound is the reaction between benzenesulfonyl chloride and allylamine. This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can influence the reaction's yield and purity. Common bases include pyridine, triethylamine (B128534) (TEA), or aqueous potassium carbonate. The reaction is often performed in solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or diethyl ether at temperatures ranging from 0 °C to room temperature. This method is highly efficient for producing primary sulfonamides. mdpi.comacs.orgresearchgate.netprinceton.edu

Microwave-assisted synthesis has emerged as a modern alternative to conventional heating for this transformation. For instance, a sulfonic acid can be converted to its corresponding sulfonyl chloride in situ, which is then reacted with allylamine under microwave irradiation. This approach can significantly reduce reaction times and, in some cases, improve yields, offering a more efficient route to the desired product. mdpi.comnih.gov

Table 1: Conventional Synthesis of this compound and Derivatives via Sulfonylation

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Benzenesulfonyl chloride, Allylamine | Pyridine | This compound | - | mdpi.com |

| p-Toluenesulfonic acid, Allylamine | 2,4,6-trichloro- mdpi.comnih.govdntb.gov.ua-triazine, TEA, Acetone, MW (80°C, 20 min) | N-Allyl-4-methylbenzenesulfonamide | 95% | mdpi.com |

| 4-Methylbenzenesulfonyl chloride, Allylamine | aq. K2CO3, THF, r.t., 24 h | N-Allyl-4-methylbenzenesulfonamide | - | acs.org |

| Benzenesulfonyl chloride, Allylamine | - | This compound | 89% | dntb.gov.ua |

Alkylation Strategies for N-Allylation

An alternative to direct sulfonylation is the N-alkylation of a pre-existing sulfonamide, such as benzenesulfonamide (B165840). This strategy is particularly useful for introducing the allyl group onto a sulfonamide that may be more readily available or when direct sulfonylation of allylamine is not ideal. The reaction typically involves deprotonating the sulfonamide with a suitable base to form a nucleophilic sulfonamide anion, which then reacts with an allyl halide (e.g., allyl bromide) in an SN2 reaction. Common bases for this transformation include potassium carbonate (K₂CO₃) in a solvent like acetone. acs.org

This two-step process, involving the initial formation of the sulfonamide followed by N-alkylation, provides a versatile route to this compound and its substituted derivatives. acs.org The reactivity of the sulfonamide nitrogen as a nucleophile is a key factor in the success of this method.

Table 2: Synthesis of this compound Derivatives via N-Alkylation

| Sulfonamide | Alkylating Agent | Reagents and Conditions | Product | Yield | Reference |

| N-(3,4-dimethoxyphenethyl)benzenesulfonamide | Allyl bromide | K₂CO₃, Acetone, 40°C, 5-48 h | N-(3,4-dimethoxyphenethyl)-N-allylbenzenesulfonamide | 92% | acs.org |

| Benzenesulfonamide | Trichloroacetimidates | Refluxing toluene | N-Alkyl benzenesulfonamides | - | nih.gov |

| Aryl and alkyl sulfonamides | Alcohols | Mn(I) PNP pincer precatalyst, K₂CO₃, Xylenes, 150°C | Mono-N-alkylated sulfonamides | up to 98% | acs.org |

| Secondary sulfonamides | Allyl acetate | (S,S)-Trost ligand-(allyl-PdCl)₂ | N-C axially chiral N-allylated sulfonamides | up to 92% ee | nih.govmdpi.com |

Advanced and Green Synthetic Approaches

In response to the growing demand for more sustainable and efficient chemical processes, research has focused on developing advanced synthetic methodologies for the preparation of this compound. These approaches include photoredox catalysis, metal-free catalysis, and biocatalysis, which offer potential advantages in terms of milder reaction conditions, higher selectivity, and reduced environmental impact.

Photoredox-Catalyzed Synthesis Pathways

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. While direct photoredox-catalyzed N-allylation of benzenesulfonamide is not yet widely reported, related transformations suggest its feasibility. For example, a visible-light-induced decarbonylative Truce–Smiles rearrangement of N-allylbenzamides has been described, showcasing a photoredox-mediated radical cascade process to form β-phenethylamine derivatives. acs.org This type of radical-mediated strategy could potentially be adapted for the synthesis of N-allyl sulfonamides.

General methods for the photoredox-catalyzed N-alkylation of sulfonamides have also been developed, often involving the generation of alkyl radicals from carboxylic acids or their derivatives which then couple with the sulfonamide. dntb.gov.ua Furthermore, photocatalytic methods for generating sulfonyl radicals from sulfonamides have been reported, which can then undergo addition to alkenes. nih.gov These approaches highlight the potential of photoredox catalysis to provide novel routes to this compound, although specific applications to this target molecule remain an area for future research.

Metal-Free Catalysis in this compound Production

The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to avoid the cost, toxicity, and environmental concerns associated with some metal catalysts. For the synthesis of N-allylated sulfonamides, a promising metal-free approach is the allylic C-H amination of alkenes. This method involves the direct formation of a C-N bond by reacting a sulfonamide with an alkene, such as allylbenzene (B44316), at an allylic position. Systems utilizing catalysts like tetra-n-butylammonium iodide (TBAI) and tert-butyl hydroperoxide (TBHP) have been shown to facilitate the C-N bond formation between various sulfonamides and olefins. acs.orgnih.gov

Organocatalysis also presents a viable metal-free strategy. While specific organocatalytic N-allylation of benzenesulfonamide is not extensively documented, organocatalysts have been successfully employed in the asymmetric allylic alkylation of related compounds, indicating the potential for developing enantioselective routes to chiral N-allyl sulfonamide derivatives. nih.govbeilstein-journals.org These metal-free approaches offer a more sustainable and potentially more selective alternative to traditional methods.

Chemo-Enzymatic and Biocatalytic Considerations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. The application of biocatalysis to the synthesis of this compound is still an emerging area. While no direct enzymatic synthesis of this compound has been prominently reported, the broader field of sulfonamide synthesis and modification has seen some enzymatic applications.

For instance, lipases have been shown to catalyze various reactions involving sulfonamides, though typically not the formation of the N-allyl bond itself. dntb.gov.uaacs.orgnih.govmdpi.com Transaminases are another class of enzymes that have been used in the synthesis of complex molecules containing sulfonamide moieties, primarily for the stereoselective formation of chiral amines. mdpi.comnih.gov The "borrowing hydrogen" methodology, which can be enzyme-catalyzed, allows for the N-alkylation of amines and sulfonamides using alcohols as alkylating agents, presenting a green alternative to traditional alkylation with alkyl halides. acs.org The development of specific enzymes, perhaps through directed evolution, could in the future enable a direct and efficient biocatalytic route to this compound.

Regio- and Stereoselective Synthesis of this compound Derivatives

The synthesis of complex organic molecules necessitates precise control over the spatial arrangement of atoms. In the context of this compound and its derivatives, achieving regio- and stereoselectivity in synthetic methodologies is of paramount importance. This allows for the creation of specific isomers with desired chemical and physical properties, which is crucial for applications in materials science and medicinal chemistry. Researchers have developed sophisticated strategies to introduce functionality at specific positions of the molecule and to control the three-dimensional orientation of these new groups.

Control of Stereochemistry in Allylic Modifications

The allylic group in this compound is a versatile handle for introducing chirality. Asymmetric catalysis, employing chiral transition metal complexes, has emerged as a powerful tool to achieve high levels of stereocontrol in reactions involving this functionality.

Palladium-catalyzed asymmetric allylic amination (AAA) represents a key strategy for the enantioselective formation of C-N bonds. In this approach, a chiral ligand coordinates to the palladium center, creating a chiral environment that influences the nucleophilic attack of the sulfonamide nitrogen on a π-allyl palladium intermediate. The choice of ligand is critical for achieving high enantioselectivity. A variety of chiral ligands have been successfully employed, leading to the synthesis of enantioenriched allylic sulfonamides. For instance, the use of a palladium catalyst generated from [η³-C₃H₅ClPd]₂ and a chiral phosphino-oxazoline ligand has been shown to be effective for the asymmetric allylic amination with a range of nucleophiles, including sulfonamides, affording high yields and enantiomeric excesses (ee) often exceeding 90%. nih.gov

A general protocol for this transformation involves reacting an allylic acetate, such as 1,3-diphenylallyl acetate, with a sulfonamide in the presence of a palladium catalyst and a chiral ligand. The reaction proceeds at room temperature and demonstrates broad applicability. nih.gov

Table 1: Palladium-Catalyzed Asymmetric Allylic Amination with Sulfonamides This table is interactive. Click on the headers to sort the data.

| Entry | Nucleophile | Catalyst Loading (mol%) | Ligand | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Isatin | 5 | (S)-4-tert-butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline | Chloroform | 67 | 99 |

| 2 | Benzylamine | 5 | (S)-4-tert-butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline | Chloroform | 95 | 94 |

| 3 | N-Methylbenzylamine | 5 | (S)-4-tert-butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline | Chloroform | 92 | 93 |

| 4 | Morpholine | 5 | (S)-4-tert-butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline | Chloroform | 98 | 91 |

| 5 | Glycine methyl ester | 5 | (S)-4-tert-butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline | Chloroform | 71 | 99 |

Data sourced from a study on asymmetric allylic C-N bond formation. nih.gov

Furthermore, cobalt-based metalloradical systems have been developed for the asymmetric intramolecular C-H amination of sulfonyl azides. This approach allows for the chemoselective amination of allylic C-H bonds, leading to the formation of vinyl-substituted cyclic sulfonamides in high yields and with excellent enantioselectivities. nih.gov This radical-based strategy offers a complementary approach to the more common transition-metal-catalyzed substitution reactions. nih.gov

Directed Functionalization at Specific Molecular Sites

Controlling the regioselectivity of reactions on the this compound scaffold is crucial for synthesizing specifically substituted derivatives. Directed C-H functionalization has become a powerful strategy to achieve this goal. In this approach, a directing group, often the sulfonamide itself or a pre-installed functional group, coordinates to a metal catalyst and directs the catalytic activity to a specific C-H bond, typically in the ortho-position of the benzene (B151609) ring or at a specific position on the allyl group.

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly employed for directed C-H functionalization. nih.govresearchgate.net For instance, the sulfonamide group can act as an endogenous directing group, facilitating the ortho-C-H functionalization of the phenyl ring.

A notable example of regioselective functionalization of the allyl group is the CpIr(III)-catalyzed allylic C-H sulfamidation of allylbenzene derivatives. nsf.gov This reaction utilizes an azide (B81097) as the nitrogen source and proceeds through a CpIr(III)-π-allyl intermediate. The reaction exhibits exclusive regioselectivity for the branched position of the π-allyl, leading to the formation of branched allylic sulfonamides. nsf.gov The proposed mechanism involves the reductive elimination from a Cp*Ir(V) nitrenoid complex at the more electron-rich position of the π-allyl intermediate. nsf.gov

Table 2: Regioselective Cp*Ir(III)-Catalyzed Allylic C–H Sulfamidation This table is interactive. Click on the headers to sort the data.

| Entry | Allylbenzene Derivative | Sulfonyl Azide | Catalyst System | Yield (%) | Regioselectivity (Branched:Linear) |

|---|---|---|---|---|---|

| 1 | Allylbenzene | TsN₃ | [Cp*IrCl₂]₂ / AgNTf₂ / CsOAc | 75 | >99:1 |

| 2 | 4-Allylanisole | TsN₃ | [Cp*IrCl₂]₂ / AgNTf₂ / CsOAc | 57 | >99:1 |

| 3 | 4-Allyl-N,N-dimethylaniline | TsN₃ | [Cp*IrCl₂]₂ / AgNTf₂ / CsOAc | 82 | >99:1 |

| 4 | 1-Allyl-4-(trifluoromethyl)benzene | TsN₃ | [Cp*IrCl₂]₂ / AgNTf₂ / CsOAc | 68 | >99:1 |

Data from a study on regioselective CpIr(III)-catalyzed allylic C–H sulfamidation. nsf.gov*

Rhodium(II) carbene chemistry has also been utilized for the regio- and stereoselective distal allylic C-H functionalization of allyl silyl (B83357) ethers. nih.gov While not directly involving this compound, the principles are applicable. Bulky rhodium carbenes can direct functionalization to less activated allylic C-H bonds, even in the presence of more electronically favored C-H bonds. nih.gov

The development of these regio- and stereoselective synthetic methodologies provides access to a wide array of this compound derivatives with precisely controlled structures. This control is fundamental for investigating their structure-activity relationships and for their potential use in various scientific fields.

Chemical Reactivity and Mechanistic Investigations of N Allylbenzenesulfonamide

Fundamental Reaction Pathways

The reactivity of N-allylbenzenesulfonamide can be broadly categorized by the transformations involving the allyl group's carbon-carbon double bond and the reactivity associated with the sulfonamide nitrogen center.

The allyl group's π-bond is electron-rich, making it susceptible to attack by electrophiles. This electrophilic addition is a fundamental reaction pathway for alkenes. srmist.edu.in The driving force for this reaction is the formation of a more stable carbocation intermediate. srmist.edu.in In the case of this compound, an electrophile (E⁺) would add to the terminal carbon of the double bond, leading to a secondary carbocation adjacent to the nitrogen-bearing carbon. This carbocation is stabilized by the neighboring group.

Conversely, the allyl moiety can participate as a nucleophile in certain transformations. For instance, in palladium-catalyzed reactions, the double bond can coordinate to the metal center and subsequently attack an electrophile. Another example is the electrophilic thiocarbocyclization of allenes with N-thiosuccinimides, where an alkene can act as the nucleophile to attack an electrophilic sulfur species. beilstein-journals.org

| Reaction Type | Reagent/Catalyst | Product Type | Mechanism Feature |

| Electrophilic Addition | Halogens (e.g., Br₂) | Dihaloalkane | Formation of a halonium ion intermediate |

| Hydrohalogenation | HBr, HCl | Halogenated alkane | Follows Markovnikov's rule in the absence of peroxides srmist.edu.in |

| Palladium-Catalyzed Amination | Pd Catalyst, Nucleophile | Functionalized amine | Nucleophilic attack of the π-system on the coordinated metal |

This table presents plausible fundamental transformations of the allyl group based on general alkene reactivity.

The sulfonamide functional group possesses a nitrogen atom with a lone pair of electrons and an acidic proton (N-H). The reactivity at this center is a balance between the nucleophilicity of the nitrogen and the acidity of the N-H bond. The strong electron-withdrawing nature of the adjacent sulfonyl group (SO₂) makes the N-H proton significantly acidic and reduces the nucleophilicity of the nitrogen atom compared to simple amines. wikipedia.org

Deprotonation of the sulfonamide with a base generates a highly nucleophilic sulfonamidate anion. This anion can readily participate in nucleophilic substitution reactions. For example, the reaction of primary and secondary amines with benzenesulfonyl chloride, known as the Hinsberg reaction, is a classic method for their detection and separation, relying on the reactivity of the amine nitrogen. wikipedia.org While this compound is a product of such a reaction, its nitrogen center can undergo further reactions, such as alkylation, upon deprotonation. Recent studies have also explored SN2 substitution at the amide nitrogen atom with amine nucleophiles for nitrogen-nitrogen bond formation, highlighting the potential for the nitrogen center to act as an electrophile when equipped with a suitable leaving group. nih.gov

| Transformation | Reagent | Intermediate/Product | Key Characteristic |

| Deprotonation | Strong Base (e.g., NaH) | Sulfonamidate anion | Creates a potent nucleophile |

| N-Alkylation | Base, Alkyl Halide | N,N-disubstituted sulfonamide | SN2 reaction at the alkyl halide |

| N-N Coupling | O-tosyl hydroxamates, Amine nucleophiles | Hydrazide derivatives | SN2 reaction at the amide nitrogen center nih.gov |

This table summarizes key reactions involving the sulfonamide nitrogen center.

Nucleophilic and Electrophilic Transformations Involving the Allyl Moiety

Radical-Mediated Processes

Radical reactions provide powerful and often complementary methods for the functionalization of this compound. The allyl group is an excellent radical acceptor, and the sulfonamide group can be modified to facilitate the generation of nitrogen-centered radicals.

Free radicals can add to the carbon-carbon double bond of the allyl group. libretexts.org This process is typically initiated by the homolytic cleavage of a radical initiator. masterorganicchemistry.com The resulting radical adds to the terminal carbon of the alkene to generate a more stable secondary radical. This intermediate can then abstract an atom (e.g., a hydrogen or halogen) from another molecule to propagate the radical chain, leading to the final addition product. libretexts.org

These radical addition reactions can be coupled with cyclization events. For instance, radical cascade cyclizations of N-allylamides can be initiated by the addition of a radical species to the double bond, followed by an intramolecular cyclization step. organic-chemistry.org

Intramolecular radical cyclizations of this compound derivatives are a highly effective strategy for constructing nitrogen-containing heterocyclic structures. In a common approach, a radical is generated on the nitrogen atom or on the aryl ring of the benzenesulfonyl group. This radical can then add to the tethered allyl double bond.

A notable example is the photoredox-catalyzed intramolecular alkene aminoarylation. nih.gov In this process, a photoexcited iridium catalyst oxidizes a deprotonated N-acylsulfonamide to generate a nitrogen-centered radical. nih.gov This radical undergoes a 5-exo-trig cyclization onto the allyl group, forming a new C-N bond and a subsequent alkyl radical. nih.gov This type of cyclization is kinetically favored according to Beckwith's rules for radical cyclizations. scripps.edu

The introduction of trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups can significantly alter the biological and chemical properties of a molecule. sioc-journal.cn Radical-mediated methods are among the most common and effective ways to achieve this transformation on substrates like this compound.

Trifluoromethylation: The trifluoromethylation of the allyl group is often achieved using a source of trifluoromethyl radicals (•CF₃). Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, is a popular precursor that can generate •CF₃ radicals upon oxidation. organic-chemistry.orgbeilstein-journals.org In an electrochemical approach, the anodic oxidation of CF₃SO₂Na generates •CF₃ radicals, which then add regioselectively to N-allylamides, followed by cyclization to form trifluoromethylated oxazolines. organic-chemistry.org Photocatalysis can also be employed to generate •CF₃ radicals for addition to alkenes. beilstein-journals.orgconicet.gov.ar The mechanism involves the addition of the electrophilic •CF₃ radical to the terminal carbon of the allyl double bond, forming a stabilized secondary radical intermediate which is then trapped.

Difluoromethylation: Similarly, difluoromethylation involves the addition of a difluoromethyl radical (•CF₂H) to the alkene. Various reagents have been developed to generate this radical. cas.cnrsc.org A plausible mechanism involves the generation of the •CF₂H radical, which adds to the alkene. The resulting carbon-centered radical is then trapped by a hydrogen atom donor or undergoes further reaction. cas.cn For example, a difluoromethylsulfonyl imidazolium (B1220033) salt has been developed as a radical difluoromethylation reagent for the amino- and oxy-difluoromethylation of alkenes. cas.cn

| Reaction | Reagent(s) | Catalyst/Initiator | Product Type | Reference |

| Trifluoromethylation/Cyclization | CF₃SO₂Na | Electrochemical (Graphite Anode) | CF₃-containing oxazolines | organic-chemistry.org |

| Azotrifluoromethylation | CF₃SO₂Na, Aryldiazonium salt | Photoredox Catalyst | Trifluoromethylated nitrogen heterocycles | beilstein-journals.org |

| Oxy-difluoromethylation | Difluoromethylsulfonyl imidazolium salt, Acetone | Iridium photocatalyst | Oxy-difluoromethylated products | cas.cn |

This table showcases recent examples of radical-mediated fluoroalkylation reactions applicable to N-allyl systems.

Intramolecular Radical Cyclizations

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The reactivity of the allyl group in this compound makes it a potential partner in several types of cycloadditions, although its participation is highly dependent on the reaction conditions and the nature of the reaction partners.

The participation of this compound in [2+2+1] cascade cyclizations is not a widely documented transformation in the chemical literature. While related sulfonamide derivatives have been utilized in such reactions, direct examples involving the allyl group of this compound are not prominent. For context, a notable example of a [2+2+1] cycloaddition involving a related functional group is the copper-catalyzed reaction of N-tosylhydrazones, tert-butyl nitrite, and various alkenes. nih.gov This process proceeds through the in-situ generation of a nitronate intermediate, which then undergoes cycloaddition with the alkene to form isoxazoline (B3343090) products. nih.gov However, this reaction relies on the specific reactivity of the N-tosylhydrazone moiety and does not directly translate to the reactivity of the simple allyl group in this compound.

A significant and mechanistically intriguing reaction involving this compound derivatives is the thermal dehydrogenative dehydro-Diels-Alder (DDDA) reaction. This transformation provides a pathway to construct complex aromatic systems like naphthalenes. researchgate.netuab.edu In these reactions, a styrenyl-type system tethered to an alkyne undergoes an intramolecular cycloaddition followed by an aromatization step.

In a detailed study, styrenyl-yne precursors containing a sulfonamide tether were found to undergo thermal DDDA reactions to produce mixtures of naphthalene (B1677914) and dihydronaphthalene products. researchgate.net The optimization of reaction conditions was crucial for product selectivity. For instance, heating the substrate in different solvents led to varying ratios of the cyclized products.

Mechanistic investigations into these DDDA reactions revealed that the naphthalene and dihydronaphthalene products arise from a common intermediate via divergent pathways. researchgate.net Isotopic labeling studies were instrumental in elucidating these mechanisms (see section 3.5.1). The formation of dihydronaphthalene was proposed to occur via a radical pathway, while the naphthalene product was generated through a unimolecular elimination of hydrogen gas. researchgate.net Microwave-assisted intramolecular dehydrogenative Diels-Alder reactions have also been developed, offering an efficient method for synthesizing functionalized naphthalenes from styrenyl derivatives, though these reactions can also suffer from low yields and the formation of product mixtures under certain conditions. uab.edu

Table 1: Products from Thermal Dehydrogenative Dehydro-Diels-Alder (DDDA) Reaction of a Styrene-Yne Precursor

| Precursor | Product(s) | Key Observation |

| Styrene-yne with sulfonamide tether | Naphthalene and Dihydronaphthalene derivatives | Product ratio is dependent on reaction conditions; mechanistic divergence from a common intermediate. researchgate.net |

Direct intramolecular [2+2] and [2+2+2] cycloadditions involving the allyl group of this compound are not extensively reported. However, the reactivity of related systems provides insight into the potential of sulfonamide-tethered substrates in such transformations.

[2+2] Cycloadditions: The intramolecular [2+2] cycloaddition is a common method for forming four-membered rings. While direct examples with this compound are scarce, related N-sulfonyl derivatives have been shown to participate in these reactions. For example, photosensitized [2+2] cycloadditions (aza-Paternò-Büchi reactions) have been successfully carried out with N-sulfonylimines and alkenes to produce azetidines. nih.gov Furthermore, a palladium-catalyzed cascade reaction of N-allyl ynamides demonstrates an N-to-C allyl transfer followed by an intramolecular ketenimine-[2+2] cycloaddition, yielding bridged and fused bicycloimines. zjut.edu.cn This highlights that an allyl group on a nitrogen atom can participate in such cyclizations after initial transformation.

[2+2+2] Cycloadditions: These reactions are a powerful method for synthesizing six-membered rings. Rhodium catalysts are often employed for these transformations. nih.gov Studies on rhodium-catalyzed [2+2+2] cycloadditions of allene-ene-ynes tethered by an N-tosyl group have been reported to produce fused tricyclic scaffolds. nih.gov In these cases, the sulfonamide acts as a tether but the reactive components are the allene, alkene, and alkyne moieties. There is no clear evidence in the reviewed literature of this compound itself acting as a substrate in a [2+2+2] cycloaddition via its allyl group.

Thermal Dehydrogenative Dehydro-Diels-Alder Reactions

Rearrangement Reactions and Fragmentations

The this compound scaffold can undergo several types of rearrangement and fragmentation reactions, often promoted by specific reagents or conditions.

Rearrangement Reactions: A notable rearrangement is observed in closely related N-fluoro-N-alkyl benzenesulfonamides. These compounds undergo a novel rearrangement in formic acid at 50 °C to produce benzenesulfonamides alongside aldehydes or ketones. The proposed mechanism involves a concerted 1,2-aryl migration with the departure of a fluoride (B91410) anion. thieme-connect.com

Additionally, palladium(II)-catalyzed rearrangements of allylic carbamates, generated in-situ from allylic alcohols, provide a pathway to chiral allylic sulfonamides. thieme-connect.comnih.gov This transformation proceeds via a thieme-connect.comthieme-connect.com-sigmatropic rearrangement (an aza-Claisen type reaction) followed by decarboxylation. nih.gov Another relevant transformation is the Truce-Smiles rearrangement, which has been demonstrated in an electrochemically-driven process for allylic sulfonamides, involving a radical trifluoromethylation followed by the rearrangement cascade. researchgate.net A comprehensive review from 1959 also details various historical examples of cleavage and rearrangement reactions of sulfonamides. acs.org

Fragmentation Reactions: The fragmentation of this compound can be predicted based on standard mass spectrometry principles, although a specific, detailed study for this exact molecule is not readily available. libretexts.orgacdlabs.comwikipedia.org Under electron impact (EI) ionization, several fragmentation pathways are plausible:

Cleavage of the Sulfonyl-Nitrogen (S-N) Bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of a benzenesulfonyl cation (m/z 141) and an N-allyl radical, or a benzenesulfonyl radical and an N-allyl cation (m/z 56).

Cleavage of the Nitrogen-Allyl Bond: Alpha-cleavage adjacent to the nitrogen atom could result in the loss of the allyl group (C3H5, mass 41), leading to a fragment ion at [M-41]+.

McLafferty-type Rearrangement: While a classic McLafferty rearrangement is not possible, related hydrogen rearrangements could occur.

Fragmentation of the Phenyl Group: Loss of SO2 from the benzenesulfonyl cation could yield a phenyl cation (m/z 77).

Table 2: Predicted Major Mass Spectrometry Fragments of this compound

| m/z | Proposed Fragment | Formula |

| 197 | Molecular Ion [M]+• | C9H11NO2S |

| 156 | [M - C3H5]+ (Loss of allyl radical) | C6H6NO2S |

| 141 | [C6H5SO2]+ (Benzenesulfonyl cation) | C6H5O2S |

| 77 | [C6H5]+ (Phenyl cation) | C6H5 |

| 56 | [C3H5NH]+• (N-allyl cation radical) | C3H6N |

Mechanistic Elucidation Studies

Understanding the precise mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies. Isotopic labeling is a powerful technique used for this purpose. acdlabs.com

Isotopic labeling has been pivotal in clarifying the mechanism of the thermal dehydrogenative dehydro-Diels-Alder (DDDA) reaction of sulfonamide-tethered styrene-ynes. researchgate.net In one study, a precursor, N-(3-(phenyl-d5)allyl)benzenesulfonamide, was synthesized and subjected to the reaction conditions. The analysis of the resulting naphthalene and dihydronaphthalene products revealed the distribution of the deuterium (B1214612) labels.

The findings from these experiments supported the hypothesis of two diverging mechanisms from a single intermediate. The formation of the dihydronaphthalene product was consistent with a radical-mediated pathway, while the naphthalene product was formed via a concerted, unimolecular elimination of H2 gas, which was confirmed by gas detection studies. researchgate.net This detailed mechanistic work, enabled by isotopic labeling, provided a clear rationale for the observed product distributions and allowed for the development of selective conditions for forming either the naphthalene or dihydronaphthalene product. researchgate.net

Kinetic Studies for Reaction Rate Determination

One common approach for determining the rate law is the method of initial rates. This involves measuring the instantaneous rate at the very beginning of the reaction under different sets of initial reactant concentrations. By systematically varying the concentration of one reactant while keeping others constant and observing the effect on the initial rate, the order of the reaction with respect to that reactant can be deduced.

To illustrate this principle for a hypothetical reaction involving this compound, consider the following data set where the rate of product formation was measured at different initial concentrations of this compound and a co-reactant.

Table 1: Illustrative Initial Rate Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Co-reactant] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10-5 |

| 2 | 0.20 | 0.10 | 4.0 x 10-5 |

This table is for illustrative purposes to demonstrate the method of initial rates.

From this illustrative data, comparing Experiment 2 to Experiment 1 shows that doubling the concentration of this compound while keeping the co-reactant constant doubles the rate, indicating the reaction is first-order with respect to this compound. Comparing Experiment 3 to Experiment 1 reveals that doubling the co-reactant's concentration quadruples the rate, indicating the reaction is second-order with respect to the co-reactant. Thus, the hypothetical rate law would be: Rate = k[this compound]1[Co-reactant]2. The rate constant, k, could then be calculated using the data from any of the experiments.

In practice, kinetic data is gathered by monitoring the change in concentration of a reactant or product over time, often using spectroscopic (UV-Vis, NMR) or chromatographic (GC, HPLC) techniques. nih.gov For example, in studies of the dehydrogenative dehydro-Diels-Alder (DDDA) reaction of N-(3-(phenyl-d5)allyl)benzenesulfonamide, a deuterated analogue of the title compound, kinetic analysis revealed that the reaction rates were identical whether the reaction was conducted in the presence or absence of oxygen. pitt.edu This finding was crucial in elucidating the reaction mechanism, suggesting that molecular oxygen was not involved in the rate-determining step of the diverging pathways that lead to different products. pitt.edu

Investigation of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount for a detailed mechanistic understanding, as these transient species represent key stages along the reaction coordinate. escholarship.org For reactions involving this compound and its analogues, mechanistic investigations have pointed to the formation of highly reactive organometallic intermediates, particularly in metal-catalyzed processes.

A significant area of study has been the iridium-catalyzed allylic C–H amination of terminal olefins, a reaction class to which the amination of allylbenzene (B44316) with a sulfonamide source belongs. Computational and experimental studies on the regioselective CpIr(III)-catalyzed allylic C–H sulfamidation of allylbenzene derivatives propose a mechanism involving distinct iridium intermediates. acs.orgnsf.gov The catalytic cycle is believed to commence with the generation of a cationic [CpIr(OAc)]+ active species. nih.gov This species coordinates to the alkene, followed by allylic C-H activation to form a key CpIr(III)-π-allyl intermediate (Structure I ). acs.orgnih.gov Subsequent reaction with the nitrogen source, such as a tosyl azide (B81097), leads to the formation of a critical Cp Ir(V)-nitrenoid intermediate (Structure II ). acs.orgnsf.gov The regioselectivity of the reaction is determined at this stage, where C–N reductive elimination occurs preferentially at the more electron-rich branched position of the π-allyl moiety to form the product. acs.orgnih.gov

Figure 1: Proposed Iridium Intermediates in Allylic Sulfamidation

This figure depicts a simplified representation of the proposed iridium intermediates.

Palladium catalysis has also been extensively used for the cyclization of N-allyl sulfonamides and related structures. These reactions are proposed to proceed via palladacycle intermediates . d-nb.infonih.gov For instance, the palladium-catalyzed cyclization of N-allyl-1H-indole-2-carboxamides, which share the N-allyl moiety, is believed to involve the formation of a Pd(II) intermediate resulting from the activation of a C-H bond on the indole (B1671886) nucleus. beilstein-journals.org In related palladium-catalyzed reactions of aryl amines, the formation of five- or six-membered palladacycle intermediates is a common mechanistic feature that directs the subsequent bond-forming steps. d-nb.infonih.gov The study of the reaction between phenylsulfonyl azide and allylindium dichloride, which produces this compound among other products, also points towards the involvement of reactive intermediates, potentially involving nitrene species generated from the azide. unibo.it These investigations, often combining experimental techniques like isotopic labeling with computational studies, are essential for constructing a complete picture of the reaction pathway. pitt.edunih.gov

Derivatization Strategies and Advanced Analytical Techniques

Strategies for Chemical Derivatization of N-Allylbenzenesulfonamide

Chemical derivatization involves the transformation of this compound into a new compound, or derivative, to enhance its properties for analysis or to create new chemical entities. numberanalytics.com This process targets the functional groups of the molecule: the allyl group, the sulfonamide nitrogen, and the phenyl ring.

The primary goal of derivatization in analytical chemistry is to modify a compound to make it more suitable for a specific analytical method, often by improving its detectability and separation. numberanalytics.comresearchgate.net For this compound, this is particularly relevant for chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Derivatization can improve volatility for GC analysis, enhance ionization efficiency for MS detection, and improve chromatographic separation for both GC and LC. numberanalytics.comrsc.orgacademicjournals.org For instance, converting the polar N-H group of the sulfonamide into a less polar derivative increases its volatility, which is a prerequisite for GC analysis. researchgate.net Reagents like pentafluorobenzyl (PFB) bromide can be used to derivatize the sulfonamide nitrogen, significantly enhancing detectability by electron capture detectors (ECD) in GC or by electrospray ionization (ESI) in mass spectrometry. nih.gov

Table 1: Derivatization Goals for Enhanced Analysis of this compound

| Analytical Technique | Goal of Derivatization | Example Modification |

| Gas Chromatography (GC) | Increase volatility and thermal stability. | Silylation or acylation of the N-H group. researchgate.net |

| Liquid Chromatography (LC) | Improve separation and retention. | Introduction of a nonpolar group to enhance reversed-phase HPLC performance. |

| Mass Spectrometry (MS) | Enhance ionization efficiency and produce informative fragments. | Introduction of a chargeable moiety or a group with high proton affinity. rsc.orgddtjournal.com |

| Fluorescence Detection | Introduce a fluorophore. | Reaction with a fluorescent tagging reagent. academicjournals.org |

The functional groups of this compound—the allyl group (C=C double bond) and the sulfonamide moiety (SO₂NH)—are key sites for chemical modification to synthesize new molecules.

The allyl group's double bond can undergo various addition reactions. For example, it can be subjected to hydroboration-oxidation to yield an alcohol, or it can be epoxidized. The allylic C-H bonds can also be sites for functionalization, such as through Cp*Ir(III)-catalyzed sulfamidation, which introduces another nitrogen-containing group. acs.org

The sulfonamide nitrogen is also a reactive center. The acidic proton on the nitrogen can be removed by a base, creating a nucleophilic anion that can react with electrophiles. This allows for N-alkylation or N-arylation. Furthermore, the entire benzenesulfonyl group can be involved in transformations, such as structural rearrangements. escholarship.org These modifications are crucial for creating libraries of related compounds for various research applications.

Specific classes of reagents are commonly employed to derivatize the sulfonamide functional group in this compound.

Silylating Agents: Silylation is a common derivatization technique, particularly for GC analysis. nih.gov It involves replacing the active hydrogen of the sulfonamide N-H group with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. colostate.edumdpi.com This transformation reduces the polarity of the molecule, decreases intermolecular hydrogen bonding, and increases its thermal stability and volatility. researchgate.net Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govcolostate.edu The reaction of N-silylamines with sulfonyl chlorides is also a known method for forming sulfonamides, highlighting the reactivity between silicon and sulfonamide moieties. nih.govresearchgate.net

Acylating Agents: Acylation introduces an acyl group (R-C=O) onto the sulfonamide nitrogen. tandfonline.comnih.gov This derivatization is useful for both creating new chemical entities and for analytical purposes. semanticscholar.org Acylating agents like carboxylic acid anhydrides or acyl chlorides are frequently used, often in the presence of an acid or base catalyst. tandfonline.comnih.govacs.org Lewis acids such as Cu(OTf)₂, Bi(OTf)₃, and others have been shown to be effective catalysts for the N-acylation of sulfonamides. tandfonline.comacs.org The resulting N-acylsulfonamides are an important class of compounds in medicinal chemistry. semanticscholar.orgacs.org

Table 2: Common Derivatizing Reagents for the Sulfonamide Group

| Reagent Class | Example Reagent | Purpose | Resulting Derivative |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility for GC analysis. researchgate.netnih.gov | N-Trimethylsilyl-n-allylbenzenesulfonamide |

| Acylating Agents | Acetic Anhydride, Benzoyl Chloride | Create new N-acylsulfonamide compounds. tandfonline.comnih.gov | N-Acetyl-n-allylbenzenesulfonamide |

| Alkylating Agents | Pentafluorobenzyl Bromide (PFB-Br) | Enhance detectability in GC-ECD or LC-MS. nih.gov | N-Pentafluorobenzyl-n-allylbenzenesulfonamide |

Functional Group Modification for New Chemical Entities

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information about the molecule's atomic connectivity and functional groups.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. hyphadiscovery.comslideshare.net It provides information on the chemical environment of individual nuclei (primarily ¹H and ¹³C) and their connectivity.

For this compound, ¹H NMR spectroscopy can be used to identify all the distinct proton signals. The aromatic protons on the benzene (B151609) ring typically appear in the range of 7.5-8.0 ppm. The protons of the allyl group exhibit characteristic signals: the methine proton (-CH=) and the terminal vinyl protons (=CH₂) appear in the alkene region (typically 5.0-6.0 ppm), while the methylene (B1212753) protons adjacent to the nitrogen (-N-CH₂-) are found further upfield. vanderbilt.edu The N-H proton of the sulfonamide can be observed as well, though its chemical shift can be variable and it may be broadened.

¹³C NMR spectroscopy provides information about the carbon skeleton. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons, the two sp² carbons of the allyl group, and the sp³ carbon of the allyl group can all be identified. bhu.ac.inchemrxiv.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. copbela.orgumsl.edu The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The sulfonamide group (SO₂NH) shows strong, characteristic stretching vibrations for the S=O bonds, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. copbela.org The N-H stretch of the sulfonamide appears as a moderate absorption around 3300-3200 cm⁻¹. pressbooks.pub

The allyl group contributes several distinct bands. The C=C double bond stretch is observed around 1645 cm⁻¹. The vinylic C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which distinguishes them from the aliphatic C-H stretches that occur just below 3000 cm⁻¹. vscht.czlibretexts.org

The benzene ring also has characteristic absorptions. C-H stretching vibrations on the aromatic ring are seen just above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. pressbooks.publibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂NH) | S=O asymmetric stretch | 1350 - 1300 |

| S=O symmetric stretch | 1160 - 1120 | |

| N-H stretch | 3300 - 3200 | |

| Allyl (-CH₂-CH=CH₂) | =C-H stretch | 3100 - 3000 |

| C=C stretch | ~1645 | |

| -C-H stretch (sp³) | 3000 - 2850 | |

| Benzene Ring | =C-H stretch | 3100 - 3030 |

| C=C stretch (in-ring) | 1600 - 1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Chromatographic Analysis Techniques

Chromatography is a laboratory technique for the separation of a mixture. researchgate.net The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. biomedpharmajournal.org It is well-suited for the analysis of volatile and thermally stable compounds.

The direct analysis of this compound by GC-MS might be challenging due to the polarity of the sulfonamide group, which can lead to poor peak shape and thermal degradation in the GC inlet. jfda-online.com To overcome this, a derivatization step is often employed. Derivatization involves chemically modifying the analyte to make it more volatile and thermally stable. For the -NH group in the sulfonamide, a common derivatization technique is silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) or acylation. jfda-online.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column is critical for achieving good separation from other components in a mixture. shimadzu.com As the separated components elute from the column, they enter the mass spectrometer, which provides mass spectra for identification. The resulting total ion chromatogram (TIC) shows peaks for each separated compound, and the mass spectrum of each peak can be compared to spectral libraries for identification. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.orgcreative-biolabs.com It is particularly suitable for compounds that are not sufficiently volatile or are thermally unstable for GC, such as this compound.

A common mode for analyzing a moderately polar compound like this compound is Reversed-Phase HPLC (RP-HPLC). creative-biolabs.com In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. semanticscholar.org By running a gradient elution, where the proportion of the organic solvent is increased over time, compounds are eluted based on their hydrophobicity. chromatographyonline.com Detection can be achieved using a UV detector set at the λmax of the compound. wikipedia.org

For more sensitive and selective analysis, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov After separation by the HPLC column, the eluent is introduced into the mass spectrometer's ion source (e.g., ESI). The first mass analyzer selects the precursor ion (the molecular ion of this compound, m/z 197), which is then fragmented in a collision cell. The second mass analyzer then scans for specific product ions. This process, known as Selected Reaction Monitoring (SRM), provides excellent specificity and allows for quantification at very low levels, even in complex matrices. thermofisher.com

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~265 nm or MS/MS (e.g., ESI+) |

| Injection Volume | 10 µL |

| Mode | Gradient Elution |

Note: This table provides a typical starting point; method optimization is required for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Integration of Spectroscopic and Chromatographic Data for Comprehensive Characterization

For the unambiguous identification and comprehensive characterization of a chemical compound like this compound, relying on a single analytical technique is often insufficient. A robust analytical workflow involves the integration of data from multiple, complementary techniques. nih.govmagnascientiapub.com The fusion of chromatographic and spectroscopic data provides a much higher degree of confidence in the results. ub.edu

The process begins with a separation technique, typically HPLC or GC, which isolates the compound of interest from a sample matrix and provides its retention time—a characteristic but not definitive property. The detector coupled to the chromatograph provides the initial spectroscopic data.

HPLC-UV/Vis: HPLC provides the retention time, and the UV-Vis detector gives an absorbance spectrum. This spectrum can be compared to a reference standard and confirms the presence of the expected chromophore (the benzene ring).

GC-MS/HPLC-MS: Coupling chromatography to mass spectrometry is a powerful combination. The retention time from the chromatogram is correlated with the mass spectrum. The MS data provides the molecular weight of the eluting compound, confirming the mass of this compound. nih.gov

HPLC-MS/MS: The fragmentation pattern obtained from MS/MS analysis offers detailed structural information. nih.gov By matching the observed fragments (e.g., m/z 141, 77, 41) with the predicted fragmentation of this compound, the molecular structure can be confidently confirmed.

By integrating these data points—retention time (from chromatography), UV absorbance (from spectroscopy), molecular weight, and fragmentation pattern (from mass spectrometry)—a comprehensive and definitive characterization of this compound is achieved. nih.govmagnascientiapub.com This integrated approach is essential for structural elucidation, purity assessment, and quantitative analysis in various scientific and industrial applications.

Biological Activities and Medicinal Chemistry Applications

Exploration of Pharmacological Relevance of N-Allylbenzenesulfonamide Derivatives

The pharmacological journey of this compound derivatives often begins with the strategic modification of its core structure to enhance biological activity and target specificity. This involves a deep understanding of the molecule's interaction with biological targets at a molecular level.

The rational design of bioactive analogues of this compound is a key strategy to unlock their therapeutic potential. researchgate.net This process involves the targeted modification of the chemical structure to improve efficacy and selectivity. For instance, the dimerization of lysine (B10760008) N-alkylamides, a strategy to mimic antimicrobial peptides (AMPs), has led to the development of potent and broad-spectrum antibacterial agents. frontiersin.org Similarly, the design of bi-functional peptide sequences incorporating aromatic and cationic residues aims to effectively target microbial lipid membranes. scielo.br The core principle of rational design lies in understanding the chemical features necessary for interaction with microbial or cancer cell targets, such as ring systems, functional groups, and bio-isosteric replacements, to enhance potency and safety. mdpi.com

In the context of this compound derivatives, this could involve modifications to the allyl group or the phenyl ring of the benzenesulfonamide (B165840) moiety. For example, the introduction of different substituents on the aromatic ring can significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity to target proteins.

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. These studies systematically alter parts of a molecule to determine which chemical groups are responsible for evoking a target biological effect. For various classes of compounds, including naphthalimide derivatives, SAR studies have been instrumental in understanding how different substitution patterns enhance or reduce anticancer activity. rjsocmed.com

Rational Design of Bioactive Analogues

Antimicrobial Activity Investigations

The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. Consequently, derivatives of this compound have been investigated for their potential to combat various microbial pathogens.

While direct studies on the antibacterial activity of this compound are not prevalent in the reviewed literature, the broader class of sulfonamides has a long history of antibacterial applications. mdpi.com The mechanism of action of sulfonamides typically involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.

Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives

| Compound Class | Test Organism | Activity | Reference |

| Substituted Piperazine Derivatives | Staphylococcus aureus | Significant | nih.gov |

| Substituted Piperazine Derivatives | Pseudomonas aeruginosa | Significant | nih.gov |

| Thienopyrimidine–sulfonamide hybrids | Staphylococcus aureus | Mild | mdpi.com |

| Thienopyrimidine–sulfonamide hybrids | Escherichia coli | Mild | mdpi.com |

This table is illustrative and based on the activity of related sulfonamide classes, as direct data for this compound was not found.

The allylamine (B125299) structural motif, present in this compound, is a known feature in some antifungal agents. For instance, terbinafine, an allylamine derivative, is highly effective against a range of dermatophytes and other fungi. nih.gov Its mechanism of action involves the inhibition of squalene (B77637) epoxidase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. This suggests that this compound derivatives could potentially exhibit antifungal properties. Studies on other heterocyclic compounds have also shown significant antifungal activity when compared to standard drugs like ketoconazole. clsi.org

Regarding antiviral activity, the exploration of this compound derivatives is less documented. However, some sulfonated chitosan (B1678972) derivatives have demonstrated anti-HIV activity. nih.gov Additionally, various chemical compounds are routinely screened for antiviral activity against viruses like SARS-CoV-2 and influenza, often using cell-based assays to measure the inhibition of viral replication. frontiersin.orgnih.gov While no direct antiviral data for this compound was found, the general methodologies for such testing are well-established. nih.govfda.gov

Table 2: Antifungal and Antiviral Potential of Related Compound Classes

| Compound Class | Activity Type | Target/Organism | Reference |

| Allylamine derivatives (e.g., Terbinafine) | Antifungal | Dermatophytes, Aspergilli | nih.gov |

| Sulfonated chitosan derivatives | Antiviral | HIV | nih.gov |

| Heterocyclic compounds | Antifungal | Candida albicans, Fusarium spp. | clsi.org |

This table highlights the potential of the structural motifs within this compound based on related compounds, as direct data was not available.

Evaluation Against Bacterial Strains

Anticancer Activity Research

The sulfonamide group is a feature of several established and experimental anticancer agents. Research into this compound derivatives for anticancer activity is an active area, drawing on the successes of other sulfonamide-containing compounds.

The anticancer properties of various derivative classes, such as naphthalimides and arylsulfonylimidazolidinones, have been investigated. rjsocmed.comru.nl These studies often involve screening against a panel of human cancer cell lines to determine their cytotoxic effects. For example, certain arylsulfonylimidazolidinone derivatives have exhibited superior cytotoxicity to doxorubicin (B1662922) against HCT116, A549, and NCI-H460 cancer cell lines. ru.nl

The mechanism of action for such compounds can be diverse, ranging from the inhibition of key enzymes involved in cancer progression to the induction of apoptosis. For instance, some naphthalimide derivatives are effective due to their ability to intercalate with DNA. rjsocmed.com The evaluation of cytotoxicity is a primary step in this research, often quantified by the half-maximal inhibitory concentration (IC50) value, which indicates the concentration of a drug that is required for 50% inhibition in vitro. mdpi.com While specific cytotoxicity data for this compound against cancer cell lines was not identified in the search results, the general approach involves testing against various cell lines such as those from breast, colon, and lung cancers. ru.nlmdpi.com

Table 3: Anticancer Activity of Selected Sulfonamide-Related Derivatives

| Compound Class | Cancer Cell Line | IC50 / Activity | Reference |

| Arylsulfonylimidazolidinones (Carbamate analogs) | HCT116, A549, NCI-H460 | Superior to doxorubicin | ru.nl |

| N-benzyl-2-phenylpyrimidin-4-amines (e.g., ML323) | Non-small cell lung cancer | Nanomolar inhibitory potency | nih.gov |

| Doxorubicin N-acyl hydrazone compounds | MCF-7/Topo (breast), HL-60/Dox (leukemia) | Varied cytotoxic effects | mdpi.com |

This table presents data on related sulfonamide derivatives to illustrate the potential for anticancer activity within this class of compounds, as direct data for this compound was not found.

In Vitro Cytotoxicity Studies

Researchers have synthesized and evaluated novel series of benzenesulfonamide derivatives, revealing significant cytotoxic effects. For instance, a study on 4-(2-methylacetamide)benzenesulfonamide derivatives showed that several compounds were active against cancerous cells without affecting normal cells. nih.gov Another investigation into the anti-proliferative effects of certain benzenesulfonamide derivatives on A549 human lung cancer cells found that the compounds effectively reduced cell proliferation after 72 hours of treatment. immunopathol.comimmunopathol.com For example, acetazolamide, a benzenesulfonamide derivative, exhibited an IC₅₀ value of 68.8 µg/mL against A549 cells. immunopathol.com

Hybrid molecules incorporating the benzenesulfonamide scaffold have also shown promise. A series of benzenesulfonamide-triazole hybrids demonstrated notable potency; compound 5j was particularly effective against the HT-29 colorectal cancer cell line with an IC₅₀ of 9.35 µM, while 5g was most active against the DLD-1 cell line with an IC₅₀ of 11.84 µM. nih.gov Similarly, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives have been evaluated, with compound 28 , which contains an 8-quinolinyl group, showing potent activity against HCT-116, MCF-7, and HeLa cell lines with IC₅₀ values of 3, 5, and 7 µM, respectively. mdpi.com Furthermore, molecular hybrids of benzenesulfonamide and imidazole (B134444) were found to be selectively cytotoxic to HeLa cancer cells, with compounds 11–13 exhibiting IC₅₀ values between 6 and 7 µM. mostwiedzy.pl

These findings underscore the potential of the benzenesulfonamide scaffold as a basis for the development of novel cytotoxic agents for cancer therapy.

Table 1: In Vitro Cytotoxicity of Selected Benzenesulfonamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 5j (benzenesulfonamide-triazole hybrid) | HT-29 (Colorectal) | 9.35 | nih.gov |

| 5g (benzenesulfonamide-triazole hybrid) | DLD-1 (Colorectal) | 11.84 | nih.gov |

| 28 (N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide) | HCT-116 (Colorectal) | 3 | mdpi.com |

| 28 (N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide) | MCF-7 (Breast) | 5 | mdpi.com |

| 28 (N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide) | HeLa (Cervical) | 7 | mdpi.com |

| 11-13 (benzenesulfonamide-imidazole hybrids) | HeLa (Cervical) | 6-7 | mostwiedzy.pl |

| Acetazolamide | A549 (Lung) | 68.8 µg/mL | immunopathol.com |

| C6 (benzenesulfonamide derivative) | A549 (Lung) | 160.1 µg/mL | immunopathol.com |

Investigation of Apoptosis Induction Pathways

There are no specific studies detailing the investigation of apoptosis induction pathways for this compound. However, research on other benzenesulfonamide derivatives indicates that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioners of cell death. dovepress.com Studies on various benzenesulfonamide derivatives have shown their ability to trigger these pathways in cancer cells.

For example, a novel quinazoline-based sulfonamide derivative, 3D , was found to induce apoptosis in colorectal cancer cells by generating reactive oxygen species (ROS), which in turn led to the induction of p53 and Bax, the release of cytochrome c, and the activation of caspases-9, -7, and -3. dovepress.com Similarly, compound 28 from a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides was shown to induce a significant increase in the population of late apoptotic cells in HCT-116 and MCF-7 cell lines and promoted cell cycle arrest in the G2/M phase. mdpi.com

Flow cytometry analysis of HeLa cells treated with 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives (11-13 ) confirmed their ability to induce apoptosis in a concentration- and time-dependent manner. mostwiedzy.pl Another study on a 4-thiazolone-based benzenesulfonamide, compound 4e , demonstrated a 22-fold increase in the annexin (B1180172) V-FITC percentage in MDA-MB-231 breast cancer cells compared to the control, indicating significant apoptosis induction. rsc.org Anthraquinone-based benzenesulfonamide derivative 5c was also shown to induce apoptosis, evidenced by a reduction in mitochondrial membrane potential and a significant increase in the percentage of apoptotic cells in MDA-MB-231, MCF-7, and HepG2 cell lines. mdpi.com

Table 2: Apoptotic Effects of Selected Benzenesulfonamide Derivatives

| Compound | Cell Line | Apoptotic Mechanism | Source |

|---|---|---|---|

| 3D (quinazoline-based sulfonamide) | HT-29, SW620 (Colorectal) | ROS generation, p53/Bax induction, caspase activation | dovepress.com |

| 28 (N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide) | HCT-116, MCF-7, HeLa | G2/M phase cell cycle arrest, increase in late apoptotic cells | mdpi.com |

| 4e (4-thiazolone-based benzenesulfonamide) | MDA-MB-231 (Breast) | 22-fold increase in Annexin V-FITC positive cells | rsc.org |

| 5c (anthraquinone-based benzenesulfonamide) | MDA-MB-231, MCF-7, HepG2 | Reduction of mitochondrial membrane potential | mdpi.com |

| 11-13 (2-alkythio-4-chloro-benzenesulfonamides) | HeLa (Cervical) | Induction of phosphatidylserine (B164497) externalization, caspase activation | mostwiedzy.pl |

Enzyme Inhibition Studies

The benzenesulfonamide moiety is a well-established pharmacophore known to interact with various enzyme targets. While specific inhibitory data for this compound against the enzymes listed below is not available, the following subsections describe the activity of other benzenesulfonamide derivatives.

Phosphodiesterase-4 (PDE4) Inhibition

No studies have been identified that specifically evaluate this compound as a Phosphodiesterase-4 (PDE4) inhibitor. However, the benzenesulfonamide scaffold has been utilized in the design of novel PDE4 inhibitors. PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. frontiersin.org

A study focused on designing new sulfonamides as PDE4 inhibitors reported the synthesis of several derivatives, including N-(3,4-dimethoxyphenethyl)benzenesulfonamide (6f ), by condensing benzenesulfonyl chloride with 3,4-dimethoxyphenylethylamine. nih.gov Although the specific inhibitory activities were not detailed in the provided abstract, the research highlights the recognized potential of the benzenesulfonamide core in targeting PDE4. nih.gov The clinical utility of PDE4 inhibitors has sometimes been limited by side effects, which has driven research into discovering new derivatives with improved profiles. acs.org

Smyd3 Inhibitory Activities

There is no available scientific literature indicating that this compound possesses inhibitory activity against Smyd3 (SET and MYND domain containing 3). Smyd3 is a lysine methyltransferase that has been implicated in cancer development, making it an attractive therapeutic target. While research into Smyd3 inhibitors is ongoing, specific studies linking this activity to simple benzenesulfonamide structures like the n-allyl derivative are absent from current literature.

Modulating Other Relevant Enzyme Targets

While data on this compound is scarce, the broader class of benzenesulfonamide derivatives has been extensively studied as inhibitors of various other clinically relevant enzymes, most notably carbonic anhydrases (CAs).

The benzenesulfonamide group is a classic zinc-binding group, which allows it to potently inhibit metalloenzymes. nih.gov Many benzenesulfonamide derivatives have been developed as selective inhibitors of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, which are implicated in cancer progression. nih.govrsc.orgmdpi.comnih.gov For example, a series of 4-thiazolone-based benzenesulfonamides showed excellent selective inhibition of CA IX over the ubiquitous CA II isoform, with IC₅₀ values for compounds 4e , 4g , and 4h ranging from 10.93–25.06 nM against CA IX. rsc.org

Beyond carbonic anhydrases, the benzenesulfonamide scaffold has been used to develop inhibitors for other enzyme classes. A study identified hydroxamic acids with a benzenesulfonamide moiety as broad-spectrum inhibitors of metallo-β-lactamases (MβLs), which are responsible for antibiotic resistance. nih.gov Compound 17 from this series showed competitive inhibition of the MβL L1 with a Ki value of 2.5 µM. nih.gov Additionally, novel benzenesulfonamide derivatives have been developed as inhibitors of protein tyrosine phosphatase-1B (PTP1B), a key negative regulator in insulin (B600854) signaling pathways, making it a target for diabetes and obesity treatments. rsc.org

Table 3: Inhibition of Various Enzyme Targets by Benzenesulfonamide Derivatives

| Derivative Class | Enzyme Target | Compound | Inhibition (Kᵢ or IC₅₀) | Source |

|---|---|---|---|---|

| 4-Thiazolone-based benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | 4e, 4g, 4h | IC₅₀: 10.93–25.06 nM | rsc.org |

| Anthraquinone-based benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | 5c | Kᵢ: 1.1 nM | mdpi.com |

| Hydroxyimine-tethered benzenesulfonamides | Carbonic Anhydrase XII (CA XII) | 29, 31 | Kᵢ: 5 nM | nih.gov |

| Hydroxamic acid with benzenesulfonamide | Metallo-β-lactamase (L1) | 17 | Kᵢ: 2.5 µM | nih.gov |

| Benzenesulfonamide derivatives | Protein Tyrosine Phosphatase-1B (PTP1B) | 10a | IC₅₀: 0.14 µM | rsc.org |

Applications in Drug Discovery and Development

Specific applications of this compound in drug discovery and development are not documented. However, the benzenesulfonamide framework is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This term refers to molecular structures that are capable of binding to multiple, unrelated biological targets, making them highly valuable starting points for designing new therapeutic agents.

The sulfonamide group is present in over 120 approved drugs, with hundreds more in various stages of the drug discovery pipeline. rsc.org Its utility extends far beyond its original use in antibiotics to include treatments for a wide array of conditions. The benzenesulfonamide moiety, in particular, serves as a crucial component in the design of inhibitors for enzymes such as carbonic anhydrases and protein kinases. rsc.orgmdpi.com For instance, the benzenesulfonamide-based compound SLC-0111 is currently in clinical trials for the treatment of solid tumors due to its ability to inhibit carbonic anhydrase IX. mdpi.comnih.gov

The development of novel drugs often involves using established scaffolds like benzenesulfonamide and modifying their peripheral structures to enhance potency, selectivity, and pharmacokinetic properties. rsc.orgmdpi.com Researchers frequently employ strategies like scaffold hopping and molecular hybridization, where the benzenesulfonamide core is combined with other pharmacologically active fragments to create new chemical entities with improved or novel activities. nih.govmdpi.com This approach has led to the discovery of benzenesulfonamide derivatives with potential applications as anticancer, anti-inflammatory, antidiabetic, and anti-infective agents. rsc.orgfrontiersin.orgnih.govrsc.org Therefore, the benzenesulfonamide scaffold remains a highly relevant and frequently utilized structure in modern drug discovery and development. nih.govrsc.org

Lead Compound Identification and Optimization

In drug discovery, a lead compound is a chemical entity showing promising biological activity that can be used as a starting point for developing new drugs. solubilityofthings.comwikipedia.org The process of lead identification and optimization involves modifying the chemical structure of the lead to enhance its efficacy, selectivity, and pharmacokinetic properties. wikipedia.org this compound represents a key starting point or scaffold in this process.

The structure of this compound, featuring a benzenesulfonyl core and a reactive allyl group, makes it a versatile precursor for chemical modification. uninsubria.it Researchers utilize this scaffold to synthesize new series of compounds for biological evaluation. For instance, the allyl group can be readily functionalized, and the benzene (B151609) ring can be substituted to explore the structure-activity relationships (SAR) of the resulting molecules.

A notable example of its application in lead optimization is in the development of phosphodiesterase-4 (PDE4) inhibitors. In one study, N-(3,4-dimethoxyphenethyl)benzenesulfonamide was used as a lead compound, which was then alkylated with allyl bromide to produce N-(3,4-dimethoxyphenethyl)-N-allylbenzenesulfonamide. nih.gov This modification was part of a broader strategy to synthesize a series of N-substituted benzenesulfonamide derivatives to identify potent and selective PDE4 inhibitors, which have therapeutic potential in treating inflammatory diseases like asthma. nih.gov The synthesis of these derivatives allows researchers to systematically evaluate how different functional groups impact the biological activity, a fundamental aspect of lead optimization. nih.gov

The table below details derivatives synthesized from a benzenesulfonamide scaffold, illustrating the process of molecular modification for lead optimization.

| Compound ID | Base Scaffold | Modification | Resulting Compound |

| LASSBio-965 | N-(3,4-dimethoxyphenethyl)benzenesulfonamide | - | N-(3,4-dimethoxyphenethyl)benzenesulfonamide |

| LASSBio-983 | N-(3,4-dimethoxyphenethyl)benzenesulfonamide | Alkylation with allyl bromide | N-(3,4-dimethoxyphenethyl)-N-allylbenzenesulfonamide |

| LASSBio-984 | N-(3,4-dimethoxyphenethyl)benzenesulfonamide | N-alkylation with 1-bromomethylbenzene | N-(3,4-dimethoxyphenethyl)-N-benzylbenzenesulfonamide |

This table is based on research aimed at developing new phosphodiesterase-4 (PDE4) inhibitors. nih.gov

Computational Modeling in Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, accelerating the identification and refinement of lead compounds. nih.govfrontiersin.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations are employed to predict how a molecule will interact with a biological target, such as a protein or enzyme. frontiersin.orgmdpi.com

In the context of benzenesulfonamide derivatives, computational methods are frequently used to guide the design process. For derivatives of this compound, molecular docking studies can be performed to understand their binding modes within the active site of a target enzyme. For example, in the study of novel sulfonamides as PDE4 inhibitors, docking studies were conducted to elucidate the interactions between the synthesized compounds, including the N-allyl derivative, and the PDE4B active site. nih.gov Such studies provide crucial insights into the specific amino acid residues the compound interacts with, helping to explain its biological activity and guiding further structural modifications to improve binding affinity. researchgate.net

The general process of using computational modeling for benzenesulfonamide-based drug design often involves:

Pharmacophore Modeling : Identifying the essential 3D structural features required for biological activity. nih.gov

Virtual Screening : Screening large databases of compounds to identify those that fit a pharmacophore model or dock well into a target's active site. nih.gov

Molecular Docking : Simulating the binding of a ligand (e.g., an this compound derivative) to a receptor to predict binding affinity and orientation. mdpi.com

ADMET Prediction : Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. solubilityofthings.com